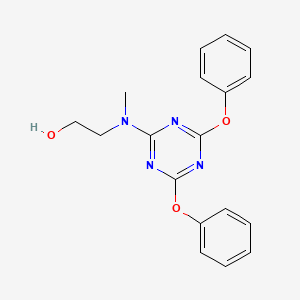
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with diphenoxy and methylamino groups, as well as an ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with diphenoxy and methylamino groups. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which allows for the functionalization of the triazine core without the need for isolating intermediates . This method is advantageous as it simplifies the process and improves yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms in the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The ethanol moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, aryloxy, and arylamino groups . Reaction conditions often involve refluxing in solvents like dioxane or dichloroethane in the presence of excess amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazine derivatives with different functional groups .
科学的研究の応用
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several scientific research applications:
作用機序
The mechanism of action of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, influencing cellular processes such as differentiation and regeneration . The ethanol moiety may also play a role in enhancing the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is similar in structure but contains a hexyl group instead of an ethanol moiety.
2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine: Another similar compound with different substituents on the triazine ring.
Uniqueness
What sets 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol apart is its combination of diphenoxy and methylamino groups with an ethanol moiety, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C18H18N4O3/c1-22(12-13-23)16-19-17(24-14-8-4-2-5-9-14)21-18(20-16)25-15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3 |
InChIキー |
LBBCHZLUDZJXRD-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


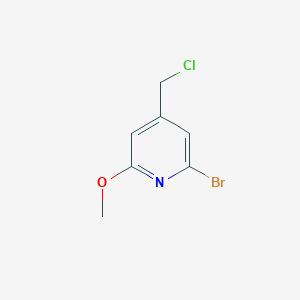




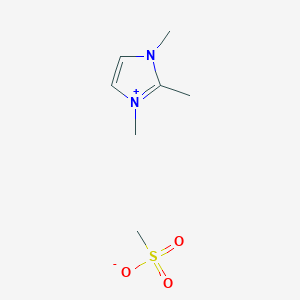
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
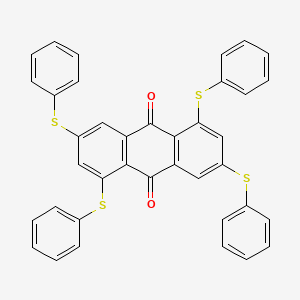
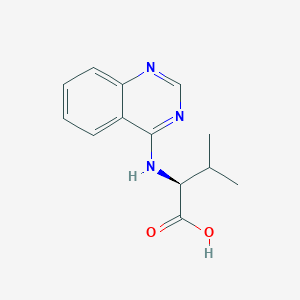
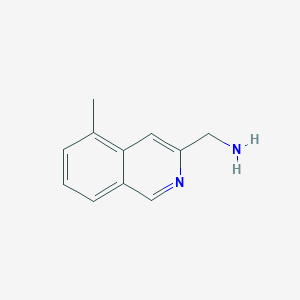

![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
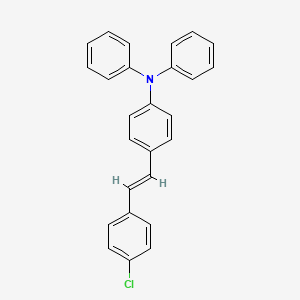
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
